2-(Methylamino)-5-nitrobenzene-1-sulfonamide

Lipophilicity Physicochemical profiling Membrane permeability

2-(Methylamino)-5-nitrobenzene-1-sulfonamide (CAS 62533-50-0) is a 2-substituted-5-nitrobenzenesulfonamide derivative bearing a secondary methylamino group at the ortho position relative to the primary sulfonamide. With a molecular formula of C₇H₉N₃O₄S and a molecular weight of 231.23 g·mol⁻¹, the compound possesses two hydrogen bond donors (sulfonamide –NH₂ and methylamino –NH–), five hydrogen bond acceptors, a topological polar surface area (TPSA) of 115.33 Ų, and a computed logP of approximately 0.28.

Molecular Formula C7H9N3O4S
Molecular Weight 231.23 g/mol
CAS No. 62533-50-0
Cat. No. B3275461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)-5-nitrobenzene-1-sulfonamide
CAS62533-50-0
Molecular FormulaC7H9N3O4S
Molecular Weight231.23 g/mol
Structural Identifiers
SMILESCNC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N
InChIInChI=1S/C7H9N3O4S/c1-9-6-3-2-5(10(11)12)4-7(6)15(8,13)14/h2-4,9H,1H3,(H2,8,13,14)
InChIKeyXENLYSHPPCLMMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylamino)-5-nitrobenzene-1-sulfonamide (CAS 62533-50-0): Chemical Identity, Physicochemical Profile, and Procurement-Relevant Specifications


2-(Methylamino)-5-nitrobenzene-1-sulfonamide (CAS 62533-50-0) is a 2-substituted-5-nitrobenzenesulfonamide derivative bearing a secondary methylamino group at the ortho position relative to the primary sulfonamide . With a molecular formula of C₇H₉N₃O₄S and a molecular weight of 231.23 g·mol⁻¹, the compound possesses two hydrogen bond donors (sulfonamide –NH₂ and methylamino –NH–), five hydrogen bond acceptors, a topological polar surface area (TPSA) of 115.33 Ų, and a computed logP of approximately 0.28 . It belongs to the broader class of nitrobenzenesulfonamides explored both as carbonic anhydrase inhibitors targeting tumor-associated isoforms IX and XII [1] and as synthetic intermediates leveraging the versatile Ns (nosyl) protecting-group strategy [2]. The compound is commercially available from multiple suppliers at ≥95% purity with recommended storage at 2–8°C under dry, sealed conditions .

Why 2-(Methylamino)-5-nitrobenzene-1-sulfonamide Cannot Be Replaced by Common 2-Substituted-5-nitrobenzenesulfonamide Analogs: The Functional-Group Specificity Problem


Within the 2-substituted-5-nitrobenzenesulfonamide series, the identity of the ortho substituent is the dominant determinant of hydrogen-bond donor count, lipophilicity, and target-engagement profile. The 2-methylamino substituent in the target compound (CAS 62533-50-0) provides two hydrogen bond donors (sulfonamide –NH₂ plus methylamino –NH–) and an intermediate computed logP of approximately 0.28 , whereas the 2-methyl analog (CAS 6269-91-6) possesses only one H-bond donor and a higher logP of ~1.01 , and the 2-amino analog (CAS 54734-85-9) has a lower molecular weight (217.20 vs. 231.23 g·mol⁻¹) with altered polarity . These differences are not cosmetic: the primary sulfonamide –NH₂ is essential for coordination to the catalytic Zn²⁺ ion in carbonic anhydrase active sites [1], while the secondary methylamino –NH– contributes to isoform selectivity via auxiliary hydrogen-bond interactions within the enzyme cleft. Substituting the methylamino group for a methyl, chloro, or unsubstituted amino group therefore produces a different pharmacological and physicochemical entity, precluding generic interchange in research or procurement contexts [1].

Quantitative Differentiation Evidence for 2-(Methylamino)-5-nitrobenzene-1-sulfonamide Relative to Structural Analogs


LogP-Based Lipophilicity Differentiation: 2-(Methylamino)-5-nitrobenzene-1-sulfonamide vs. 2-Methyl-5-nitrobenzenesulfonamide

The computed logP of 2-(methylamino)-5-nitrobenzene-1-sulfonamide is approximately 0.28 (ChemScene) to −0.008 (Fluorochem) , substantially lower than the logP of 1.01 reported for the 2-methyl analog 2-methyl-5-nitrobenzenesulfonamide (CAS 6269-91-6) . This ~0.7–1.0 log-unit decrease reflects the replacement of a hydrophobic –CH₃ group at position 2 with a polar –NHCH₃ group, resulting in an approximately 5- to 10-fold reduction in octanol–water partition coefficient.

Lipophilicity Physicochemical profiling Membrane permeability

Hydrogen-Bond Donor Count Differentiation: Impact on Carbonic Anhydrase Active-Site Engagement

2-(Methylamino)-5-nitrobenzene-1-sulfonamide possesses two hydrogen bond donors (HBD): the primary sulfonamide –NH₂ and the secondary methylamino –NH– . In contrast, 2-methyl-5-nitrobenzenesulfonamide (CAS 6269-91-6) has only one HBD (sulfonamide –NH₂ alone) . The primary sulfonamide –NH₂ is the essential zinc-anchoring pharmacophore for carbonic anhydrase inhibition, while the additional methylamino –NH– can engage in auxiliary hydrogen bonds within the enzyme active-site cleft, potentially modulating isoform selectivity [1]. The 2-amino analog (CAS 54734-85-9) also possesses two HBDs but lacks the N-methyl group that differentiates steric and electronic properties .

Hydrogen-bond donor Zinc coordination Carbonic anhydrase inhibition

Carbonic Anhydrase Inhibition Class Potency: Tumor-Associated Isoform Selectivity of the 2-Substituted-5-nitrobenzenesulfonamide Scaffold

In the comprehensive study by D'Ambrosio et al. (2008), 2-substituted-5-nitrobenzenesulfonamides incorporating a variety of secondary and tertiary amines were evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII [1]. Across the series, these compounds were ineffective against cytosolic hCA I, showed moderate inhibition of the physiologically relevant hCA II (KIs of 8.8–4975 nM), and strongly inhibited the tumor-associated isoforms hCA IX and XII (KIs of 5.4–653 nM). Selectivity ratios for tumor-associated over cytosolic isoforms ranged from 10 to 1395 [1]. The lead compound in the crystallographic study, 2-chloro-5-nitrobenzenesulfonamide, was co-crystallized with hCA II (PDB: 2QP6) at 1.45 Å resolution, confirming the sulfonamide –NH₂ coordination to the catalytic Zn²⁺ [2]. While specific KI values for the 2-methylamino derivative were not individually reported in the published tables, the compound resides within this pharmacophore class and is expected to exhibit inhibition profiles within the reported ranges, with the methylamino group contributing to isoform discrimination via its hydrogen-bond donor capacity.

Carbonic anhydrase Tumor-associated isoforms Bioreductive inhibitor

Functional Divergence from the N,N-Dimethylsulfonamide Analog BRL-50481: Primary Sulfonamide vs. Tertiary Sulfonamide Determines Target Engagement

The N,N-dimethylsulfonamide analog BRL-50481 (CAS 433695-36-4; N,N,2-trimethyl-5-nitrobenzenesulfonamide) is a well-characterized, selective phosphodiesterase 7 (PDE7) inhibitor with a Ki of 180 nM and >200-fold selectivity over PDE1B, PDE1C, PDE2, PDE3, PDE4A4, and PDE5 [1]. Crucially, BRL-50481 bears a tertiary sulfonamide (–SO₂NMe₂) that cannot coordinate the Zn²⁺ ion in carbonic anhydrase active sites, thereby abolishing carbonic anhydrase inhibitory activity. In contrast, 2-(methylamino)-5-nitrobenzene-1-sulfonamide retains the primary sulfonamide –SO₂NH₂ group essential for Zn²⁺ coordination [2], while its secondary methylamino –NH– group replaces the N,N-dimethylamino motif of BRL-50481. This structural divergence dictates fundamentally different target-engagement profiles: BRL-50481 is a PDE7-selective tool compound, whereas the target compound is competent for carbonic anhydrase inhibition and may exhibit a distinct PDE inhibition profile, though no PDE7 data for the target compound have been reported.

PDE7 inhibition Primary sulfonamide Zinc-binding pharmacophore

Synthetic Intermediate Versatility: Dual Functionalization Handles Enable Divergent Derivatization Strategies

2-(Methylamino)-5-nitrobenzene-1-sulfonamide presents two chemically distinct nitrogen-based functionalization handles: (i) the secondary methylamino –NH– group at position 2, which can undergo N-alkylation, N-acylation, or Mitsunobu reactions, and (ii) the primary sulfonamide –SO₂NH₂ group at position 1, which can be alkylated under conventional or Mitsunobu conditions to form N-substituted or N,N-disubstituted sulfonamides in the manner of the classic Ns (nosyl) protecting-group strategy [1]. In contrast, 2-methyl-5-nitrobenzenesulfonamide (CAS 6269-91-6) possesses only the sulfonamide –NH₂ as a reactive nitrogen handle, precluding the divergent N-functionalization accessible with the methylamino-bearing target compound. The 5-nitro group further serves as a masked amino group via reduction (H₂/Pd–C or similar), enabling a third point of diversification to generate 5-amino-2-(methylamino)benzenesulfonamide intermediates .

Synthetic intermediate Ns protecting group Divergent functionalization

Evidence-Backed Application Scenarios for 2-(Methylamino)-5-nitrobenzene-1-sulfonamide in Research and Industrial Procurement


Bioreductive Carbonic Anhydrase Inhibitor Development Targeting Hypoxic Tumors

Based on the class-level carbonic anhydrase inhibition data reported by D'Ambrosio et al. (2008), 2-substituted-5-nitrobenzenesulfonamides achieve KI values of 5.4–653 nM against the tumor-associated isoforms hCA IX and XII with selectivity ratios of 10–1395 over cytosolic hCA I and II [1]. The target compound, bearing the essential primary sulfonamide zinc-binding pharmacophore and the bioreductive 5-nitro group, is structurally competent for this application. Its intermediate logP (~0.28) and dual H-bond donor profile may favor aqueous solubility while maintaining adequate membrane permeability for cellular uptake under hypoxic conditions . Research groups investigating hypoxia-activated prodrugs or tumor-selective CA inhibitors should consider this compound as a scaffold representative for structure–activity relationship (SAR) expansion.

Divergent Synthesis of N-Substituted Sulfonamide Libraries via the Nosyl Protection Strategy

The compound's sulfonamide group enables its use as an Ns-type protecting/activating group for amine synthesis, as established by the Fukuyama Ns-strategy methodology [1]. The secondary methylamino group at position 2 provides an additional site for selective N-alkylation or N-acylation prior to or following sulfonamide derivatization, enabling a divergent synthetic route to N,N-disubstituted sulfonamides. The 5-nitro group can subsequently be reduced (e.g., H₂/Pd–C) to yield 5-amino derivatives for further functionalization such as diazotization, amide coupling, or heterocycle formation. This three-handle architecture is not available with simpler 2-methyl- or 2-chloro-substituted analogs, offering procurement value for synthetic methodology laboratories and medicinal chemistry CROs engaged in library synthesis .

Physicochemical Reference Standard for Sulfonamide logP and H-Bond Profiling Studies

With a computed logP of approximately 0.28 [1] and two hydrogen bond donors , 2-(methylamino)-5-nitrobenzene-1-sulfonamide occupies a distinct region of physicochemical space within the nitrobenzenesulfonamide series—more hydrophilic than the 2-methyl analog (logP ~1.01) yet more lipophilic than the fully de-alkylated 2-amino analog. This intermediate profile makes the compound a useful reference standard for calibrating computational logP prediction models, for training quantitative structure–property relationship (QSPR) algorithms on sulfonamide datasets, and for experimental validation of chromatographic hydrophobicity indices (CHI) in reversed-phase HPLC systems. Procurement for analytical method development and physicochemical profiling studies is supported by the compound's commercial availability at ≥95% purity [1].

Differentiation Control in PDE7 vs. Carbonic Anhydrase Target Engagement Studies

The structurally related compound BRL-50481 (N,N-dimethylsulfonamide analog) is a well-validated PDE7-selective inhibitor (Ki = 180 nM, >200-fold selectivity) [1], while the target compound retains the primary sulfonamide essential for carbonic anhydrase Zn²⁺ coordination . This clear structure–activity relationship divergence—whereby methylation of the sulfonamide nitrogen switches target engagement from carbonic anhydrase to PDE7—can be exploited in target identification and chemoproteomic profiling experiments. Researchers conducting cellular target engagement or pull-down proteomics studies can use the target compound as a carbonic anhydrase-competent comparator alongside BRL-50481 to dissect the contribution of each target to observed phenotypic responses, particularly in T-lymphocyte and monocyte systems where both PDE7 and CA isoforms are expressed [1].

Quote Request

Request a Quote for 2-(Methylamino)-5-nitrobenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.